molecular formula C20H25N5O2 B7173754 3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one

3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B7173754
M. Wt: 367.4 g/mol
InChI Key: YZZLKKMLSHKUQE-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidinone core linked to a phenyl group and a piperazine ring substituted with a methoxy-methylpyrimidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactionsThe piperazine ring is then introduced via nucleophilic substitution, and finally, the methoxy-methylpyrimidine moiety is attached through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced pyrimidine analogs, and substituted piperazine derivatives .

Scientific Research Applications

3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy-methylpyrimidine moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Compared to similar compounds, 3-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy-methylpyrimidine moiety, in particular, enhances its potential for specific receptor binding and therapeutic applications .

Properties

IUPAC Name

3-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15-14-18(27-2)22-20(21-15)24-12-10-23(11-13-24)17-8-9-25(19(17)26)16-6-4-3-5-7-16/h3-7,14,17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZLKKMLSHKUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3CCN(C3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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